molecular formula C23H34Cl2N4O3S B8075360 E3 ligase Ligand 1 dihydrochloride

E3 ligase Ligand 1 dihydrochloride

Cat. No. B8075360
M. Wt: 517.5 g/mol
InChI Key: YTJDUDNKHHNDRD-ARZBPYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 ligase Ligand 1 dihydrochloride is a von Hippel-Landau (VHL) E3 ligase-binding moiety based on PROTAC technology . It is a part of the active BRD4 PROTAC ARV-771, which is a potent pan-BET degrader with antitumor activity .


Synthesis Analysis

The synthesis of this compound involves the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .


Chemical Reactions Analysis

E3 ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Mechanism of Action

The mechanism of action of E3 ligase Ligand 1 dihydrochloride involves the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . This process is crucial for maintaining cellular homeostasis .

Safety and Hazards

While specific safety and hazards related to E3 ligase Ligand 1 dihydrochloride are not mentioned in the search results, it’s important to note that the structural optimization of E3 ubiquitin ligase ligands plays an instrumental role in PROTAC technology from bench to bedside .

Future Directions

The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . Expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This can serve as a blueprint for researchers during their future ventures into the complex field of targeted protein degradation .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDUDNKHHNDRD-ARZBPYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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